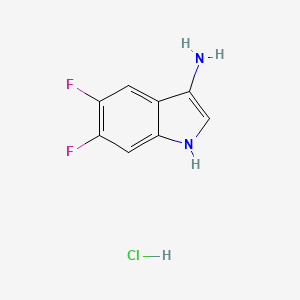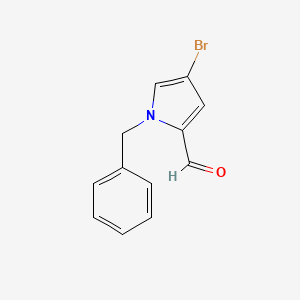
5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-bromo-5-methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interaction with biological targets.
Industrial Applications: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound can bind to DNA or RNA, affecting their function and leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar structure but different substitution pattern, leading to different biological activities.
2-Amino-4-(4-chlorophenyl)thiazole: Contains a different substituent on the phenyl ring, affecting its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9BrN2OS |
|---|---|
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
5-(2-bromo-5-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-6-2-3-8(11)7(4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
ZQEHLTJYNGNYDO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14031485.png)
![Dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B14031491.png)



